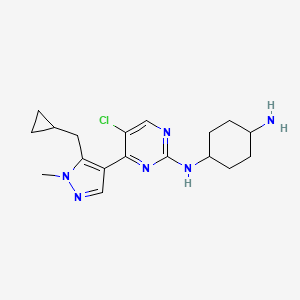

BTX-A51

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

Molecular Formula |

C18H25ClN6 |

|---|---|

Molecular Weight |

360.9 g/mol |

IUPAC Name |

4-N-[5-chloro-4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]pyrimidin-2-yl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C18H25ClN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |

InChI Key |

RVZJFCNYSSUDCU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC(=NC=C2Cl)NC3CCC(CC3)N)CC4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

BTX-A51 in Acute Myeloid Leukemia: A Technical Overview of its Dual-Action Mechanism

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth analysis of the mechanism of action, preclinical evidence, and clinical findings for BTX-A51, a first-in-class oral, small-molecule, multi-kinase inhibitor under investigation for the treatment of Acute Myeloid Leukemia (AML) and other hematologic malignancies. Developed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's unique therapeutic strategy, which involves the synergistic co-targeting of critical pathways governing leukemic cell survival and proliferation.

Executive Summary

Acute Myeloid Leukemia (AML) remains a therapeutic challenge, particularly in the relapsed or refractory setting, often characterized by molecular mechanisms that promote cell survival and evade apoptosis. This compound represents a novel therapeutic approach that simultaneously addresses two fundamental pillars of AML pathogenesis: the suppression of the p53 tumor suppressor pathway and the oncogenic transcription driven by super-enhancers. By concurrently inhibiting Casein Kinase 1 alpha (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9), this compound initiates a dual-pronged assault on AML cells, leading to p53 activation and the shutdown of key oncogenic gene expression, ultimately resulting in selective apoptosis of leukemic cells.

Core Mechanism of Action: A Synergistic Dual Approach

This compound's efficacy stems from its ability to inhibit multiple, functionally distinct kinases. This multi-targeted approach creates a powerful synergy that is more effective than inhibiting either pathway alone.

2.1 p53 Tumor Suppressor Activation via CK1α Inhibition

In many AML cases, the p53 tumor suppressor protein is inactivated not by mutation, but by overexpression of its negative regulators, MDM2 and MDMX.[1][2] Casein Kinase 1α (CK1α) plays a crucial role in this process by phosphorylating MDM2 and MDMX, which enhances their ability to bind to and promote the degradation of p53.[2][3]

This compound directly inhibits CK1α.[1][2] This inhibition prevents the phosphorylation of MDM2 and MDMX, disrupting their interaction with p53. The resulting stabilization of p53 allows it to accumulate in the nucleus, where it can activate downstream pathways leading to cell cycle arrest and apoptosis.[1][4]

2.2 Transcriptional Shutdown of Oncogenes via CDK7/9 Inhibition

AML cells are often dependent on the continuous high-level expression of key oncogenes, such as MYC and the anti-apoptotic factor MCL1.[1][4] This aberrant transcription is frequently driven by large clusters of transcriptional enhancers known as super-enhancers (SEs).[1][2][4]

The kinases CDK7 and CDK9 are master regulators of transcription. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for both transcriptional initiation and elongation.[1][2][3] this compound is a potent inhibitor of both CDK7 and CDK9, effectively shutting down SE-driven transcription.[1][2][4] This leads to a rapid depletion of short-lived oncoproteins, including MYC, MCL1, and even MDM2, further reinforcing p53 activation and depriving the cancer cell of essential survival signals.[1][4][5]

The following diagram illustrates this synergistic mechanism:

Caption: Synergistic mechanism of this compound in AML cells.

Preclinical Data

3.1 In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against its primary targets. The half-maximal inhibitory concentration (IC50) and dissociation constants (Kd) highlight its high affinity for these kinases.

| Target | Activity | Value |

| CK1α | IC50 | 17 nM[6] |

| CDK7 | Kd | 1.3 nM[6] |

| CDK9 | Kd | 4.0 nM[6] |

3.2 In Vitro Efficacy in AML Cell Lines

Studies on human AML cell lines treated with this compound have confirmed its mechanism of action. Immunoblot analysis following treatment with 100 nM of this compound for 24 hours revealed:

-

Target Engagement: A significant decrease in the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5, indicating successful inhibition of CDK9 and CDK7, respectively.[5]

-

Oncogene Suppression: Reduced expression of key oncogenes including MYC, MDM2, and the anti-apoptotic protein MCL1.[5][7]

-

p53 Activation: Increased stabilization and expression of the p53 protein, particularly evident in RUNX1-mutant cell lines like OCI-AML-5.[5]

-

Apoptosis Induction: Upregulation of DNA damage response markers (γH2AX) and executioner caspases (cleaved caspase 3), confirming the induction of apoptosis.[5][8]

3.3 Efficacy in Patient-Derived Xenograft (PDX) Models

Preclinical studies utilizing AML patient-derived xenograft models have shown that the synergistic inhibition of CK1α, CDK7, and CDK9 by this compound leads to prolonged survival.[1][2][3] In vivo experiments demonstrated that oral administration of this compound was well-tolerated and effective at inhibiting tumor growth.[3][9]

Clinical Data: Phase 1 First-in-Human Study

A Phase 1, first-in-human, dose-escalation study (NCT04872166) evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory AML and high-risk Myelodysplastic Syndromes (MDS).[1][8][10]

4.1 Study Population and Dosing

| Parameter | Value |

| Patients Enrolled | 31[1][8][10] |

| Patient Population | Relapsed/Refractory AML (n=28), High-Risk MDS (n=3)[8] |

| Prior Therapies | 97% had received prior venetoclax and hypomethylating agents[10] |

| Dose Range | 1 mg to 42 mg[1][8][10] |

| Dosing Schedule | Primarily 3 days per week for 21 or 28 days of a 28-day cycle[1][8][10] |

| Recommended Phase 2 Dose | 21 mg (3 days/week for 4 weeks of a 28-day cycle)[1][10] |

4.2 Clinical Efficacy and Biomarker Response

The study demonstrated manageable safety and encouraging signs of anti-leukemic activity, particularly in a genetically defined subgroup.

| Outcome | Result |

| Overall Response (CRi) | 10% (3 of 31 patients)[1][8][10] |

| Responder Genotype | All 3 responding patients harbored RUNX1 mutations[1][10][11] |

| CRi Rate in RUNX1-mutated patients (≥11 mg dose) | 30%[1][10][11] |

| Pharmacodynamic Response | Increased p53 expression and reduced MCL1 and RNA Pol II phosphorylation in post-treatment patient samples[1][10][11] |

Ex-vivo studies on primary patient samples confirmed a higher sensitivity to this compound in RUNX1-mutated myeloblasts.[1][10][11]

Key Experimental Protocols

While detailed, proprietary protocols are not publicly available, the principles of the key experiments cited can be outlined.

5.1 In Vitro Immunoblotting Workflow

This experiment is designed to measure changes in protein levels and phosphorylation states within AML cells after treatment with this compound.

Caption: A generalized workflow for immunoblot analysis.

5.2 Patient-Derived Xenograft (PDX) Model Workflow

This in vivo experiment assesses the efficacy and tolerability of this compound in a more clinically relevant setting that mimics the human disease.

Caption: A conceptual workflow for an AML PDX study.

Conclusion

This compound employs a novel and synergistic mechanism of action that is highly relevant to the underlying biology of Acute Myeloid Leukemia. By simultaneously reactivating the p53 tumor suppressor pathway and inhibiting the transcriptional machinery that drives oncogene expression, this compound effectively induces apoptosis in leukemic cells. Preclinical data strongly support this dual-action model, and early clinical results show a manageable safety profile and encouraging anti-leukemic activity, particularly in patients with RUNX1 mutations. These findings provide a strong rationale for the continued development of this compound as a promising new therapeutic agent for AML.

References

- 1. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. dave@edgewoodonc.com — Edgewood Oncology [edgewoodoncology.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Edgewood Oncology Announces Positive Efficacy Data From Investigator-Sponsored Study of this compound in Preclinical Models of Liposarcoma — Edgewood Oncology [edgewoodoncology.com]

- 10. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multi-Kinase Inhibitor BTX-A51: A Technical Guide to p53 Pathway Activation and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX-A51 is a first-in-class, orally bioavailable small molecule that functions as a multi-kinase inhibitor, demonstrating significant potential in the treatment of various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its ability to activate the p53 tumor suppressor pathway through the synergistic inhibition of Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9). This document consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the compound's mechanism of action to serve as a comprehensive resource for the scientific community.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In a majority of human cancers, the p53 pathway is inactivated, often through overexpression of its negative regulators, MDM2 and MDMX. This compound is a novel therapeutic agent designed to reactivate this crucial pathway. By co-targeting CK1α, CDK7, and CDK9, this compound employs a multi-pronged approach to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia (AML), liposarcoma, and breast cancer, paving the way for ongoing clinical investigations.[1][2][3]

Mechanism of Action: A Tri-Targeted Approach

This compound's unique mechanism of action stems from its ability to simultaneously inhibit three key kinases that are often dysregulated in cancer:

-

Casein Kinase 1α (CK1α): CK1α negatively regulates p53 by phosphorylating MDMX, which enhances its binding to and inhibition of p53.[4] this compound's inhibition of CK1α prevents this phosphorylation event, thereby disrupting the MDMX-p53 interaction and contributing to p53 stabilization.[4]

-

Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a key component of the transcription machinery, phosphorylating RNA Polymerase II (Pol II) to initiate transcription. It plays a crucial role in the expression of key oncogenes, including c-Myc.[4]

-

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is essential for transcriptional elongation. Its inhibition by this compound leads to a shutdown of the transcription of anti-apoptotic proteins like MCL-1 and the p53-regulator MDM2, which are often driven by super-enhancers in cancer cells.[1][5]

The concerted inhibition of these three kinases results in a powerful anti-tumor effect. The suppression of MDM2 expression leads to the accumulation and activation of p53, while the downregulation of MCL-1 sensitizes cancer cells to apoptosis.[1][6]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent activity across a range of cancer cell lines. The following table summarizes key in vitro efficacy data.

| Parameter | Value | Target | Reference |

| IC50 | 17 nM | CK1α | [7] |

| Kd | 1.3 nM | CDK7 | [7] |

| Kd | 4 nM | CDK9 | [7] |

Clinical Development

This compound is being evaluated in multiple clinical trials for both hematologic malignancies and solid tumors. The table below provides an overview of key ongoing and completed studies.

| Clinical Trial ID | Phase | Cancer Type(s) | Status | Reference |

| NCT04872166 | Phase 2a | ER+/HER2- Metastatic Breast Cancer (with and without GATA3 mutations) | Recruiting | [8] |

| NCT04243785 | Phase 1 | Relapsed/Refractory Acute Myeloid Leukemia (AML) or High-Risk Myelodysplastic Syndrome (MDS) | Active | [9] |

| NCT06414434 | Phase 1 | Advanced MDM2-amplified Liposarcoma | Ongoing | [10] |

| Phase 1 | Phase 1 | Advanced Solid Tumors (MYC-dependent) | Recruiting | [11] |

In a Phase 1 study in patients with relapsed or refractory AML and MDS, this compound was administered at doses ranging from 1mg to 42mg, three days a week. The recommended Phase 2 dose was determined to be 21mg on the same schedule.[6] The treatment led to an increase in p53 expression and a reduction in MCL1 and RNA Polymerase II phosphorylation.[6] Notably, a 30% complete remission with incomplete count recovery (CR/CRi) rate was observed in patients with RUNX1 mutations who received efficacious doses.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Western Blotting

Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the p53 pathway.

General Protocol:

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p53, p-p53, MDM2, MCL-1, CK1α, CDK7, CDK9, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant tumor model.

General Protocol:

-

Tumor Implantation: Freshly obtained patient tumor tissue is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally according to a specified dosing schedule (e.g., daily or three times a week). The vehicle control is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

Caption: A representative experimental workflow.

Conclusion

This compound represents a promising novel strategy in cancer therapy by targeting multiple key kinases to reactivate the p53 tumor suppressor pathway. Its ability to induce apoptosis and cell cycle arrest in a variety of preclinical cancer models, coupled with encouraging early clinical data, underscores its potential as a valuable therapeutic agent. This technical guide provides a foundational understanding of this compound's mechanism, efficacy, and the experimental approaches used for its evaluation, serving as a resource to facilitate further research and development in this area.

References

- 1. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Edgewood Oncology Announces New Efficacy Data From Investigator-Sponsored Study of this compound in Preclinical Models of Liposarcoma — Edgewood Oncology [edgewoodoncology.com]

- 6. Pipeline — Edgewood Oncology [edgewoodoncology.com]

- 7. selleckchem.com [selleckchem.com]

- 8. biotheryx.com [biotheryx.com]

- 9. Western Blot Antibodies | Antibodies.com [antibodies.com]

- 10. Edgewood Oncology Begins Phase 2a this compound Dosing in Genetically-Defined Breast Cancer [synapse.patsnap.com]

- 11. This compound for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

The Dual-Pronged Attack of BTX-A51: A Technical Guide to the Inhibition of MYC and MCL1

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-A51 is a first-in-class, orally bioavailable small molecule that functions as a multi-kinase inhibitor, demonstrating significant promise in the treatment of various hematological malignancies and solid tumors, particularly those dependent on the oncogene MYC.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in the concurrent inhibition of MYC and Myeloid Cell Leukemia 1 (MCL1) expression. This compound's unique therapeutic strategy lies in its simultaneous targeting of Casein Kinase 1α (CK1α) and the transcriptional regulatory kinases, Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][3] This dual mechanism leads to a synergistic anti-tumor effect by activating the p53 tumor suppressor pathway and suppressing the transcription of key oncogenes driven by super-enhancers.[1][4]

Core Mechanism of Action: A Synergistic Triad

This compound's efficacy stems from its ability to inhibit three key kinases:

-

Casein Kinase 1α (CK1α): A serine/threonine kinase that negatively regulates the p53 tumor suppressor protein.[5][6]

-

Cyclin-Dependent Kinase 7 (CDK7): A component of the transcription factor IIH (TFIIH), which is essential for transcription initiation and phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5.[4][5]

-

Cyclin-Dependent Kinase 9 (CDK9): The catalytic subunit of the positive transcription elongation factor b (P-TEFb), responsible for phosphorylating the RNA Pol II CTD at Serine 2, a critical step for transcriptional elongation.[4][5]

The simultaneous inhibition of these three kinases results in a potent, two-pronged anti-leukemic effect: the activation of the p53 tumor suppressor pathway and the shutdown of super-enhancer-driven oncogene transcription.[1]

P53 Activation Pathway

Inhibition of CK1α by this compound prevents the phosphorylation of MDM2 and MDMX, the primary negative regulators of p53.[4][5] This disruption leads to the stabilization and activation of p53.[7] Concurrently, the inhibition of CDK7 and CDK9 prevents the transcription of the MDM2 gene itself, which is often driven by a super-enhancer, further amplifying p53 activation.[8][9] Activated p53 can then induce cell cycle arrest or apoptosis.[7][10]

Super-Enhancer-Mediated Inhibition of MYC and MCL1

Many oncogenes, including MYC and MCL1, are under the transcriptional control of super-enhancers (SEs).[11][12] SEs are large clusters of enhancers that drive high levels of gene expression and are particularly sensitive to the inhibition of transcriptional kinases.[11][12] this compound, by inhibiting CDK7 and CDK9, effectively stalls RNA Polymerase II at the promoter regions of SE-driven genes, leading to a profound and selective decrease in the transcription of MYC and MCL1.[1][13] The loss of the anti-apoptotic protein MCL1 is particularly critical for inducing apoptosis in cancer cells that have developed resistance to other therapies, such as venetoclax.[5][9]

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Kd (nM) |

| CK1α | 17 | N/A |

| CDK7 | N/A | 1.3 |

| CDK9 | N/A | 4 |

| Data sourced from Selleck Chemicals product information.[3] |

Table 2: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | Genetic Background | IC50 (nM) |

| MOLM-13 | MLL-AF9 | < 160 |

| MV4-11 | MLL-AF4 | < 160 |

| Specific IC50 values below 160 nM are noted to correlate with the capacity to stabilize p53. Data extrapolated from Minzel et al., 2018.[1] |

Table 3: Clinical Response in Phase 1 Trial (Relapsed/Refractory AML)

| Dose Level | Response | Number of Patients |

| 11 mg | CRi | 1 |

| 21 mg | CRi | 2 |

| CRi: Complete Remission with incomplete blood count recovery. Data from ASCO 2022 presentation.[14] The recommended Phase 2 dose was determined to be 21 mg administered three times a week for four weeks of a 28-day cycle.[14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting

Objective: To determine the effect of this compound on the protein levels of MYC, MCL1, p53, and phosphorylated RNA Polymerase II.

Protocol:

-

Cell Lysis: Treat cancer cell lines with varying concentrations of this compound for specified time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MYC, MCL1, p53, phospho-RNA Pol II (Ser2 and Ser5), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP-seq)

Objective: To assess the genome-wide binding of RNA Polymerase II and the presence of histone marks associated with active enhancers (H3K27ac) following this compound treatment.

Protocol:

-

Cross-linking: Treat cells with this compound or DMSO (vehicle control). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against RNA Polymerase II or H3K27ac overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Analyze the differential binding of RNA Polymerase II and H3K27ac at super-enhancer regions of genes like MYC and MCL1.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models of cancer.

Protocol:

-

Cell Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., AML cell lines) into immunocompromised mice (e.g., NSG mice).

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at specified doses and schedules (e.g., daily or three times a week). The control group receives a vehicle control.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Survival Studies: For systemic disease models (e.g., intravenous injection), monitor the survival of the mice.

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits CK1α, CDK7, and CDK9, leading to p53 activation and suppression of MYC/MCL1.

Experimental Workflow: ChIP-seq

Caption: A streamlined workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Conclusion

This compound represents a novel and promising therapeutic agent that leverages a multi-pronged mechanism to combat cancer. By simultaneously activating the p53 tumor suppressor pathway through CK1α inhibition and suppressing the transcription of critical oncogenes like MYC and MCL1 via CDK7/9 inhibition, this compound induces potent apoptosis in malignant cells. The preclinical and early clinical data strongly support its continued development for the treatment of AML and other cancers with a dependency on super-enhancer-driven oncogenes. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. biotheryx.com [biotheryx.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dave@edgewoodonc.com — Edgewood Oncology [edgewoodoncology.com]

- 9. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of casein kinase 1α and cyclin dependent kinase 7/9 inhibition in patients with relapsed or refractory AML: A first-in-human study of this compound. - ASCO [asco.org]

BTX-A51: A Novel Multi-Kinase Inhibitor for the Treatment of Liposarcoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Liposarcoma (LPS), a rare malignancy of adipocytic origin, presents a significant therapeutic challenge, particularly in its advanced and recurrent forms. A key molecular characteristic of well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS) is the amplification of the MDM2 gene, leading to the suppression of the p53 tumor suppressor pathway. BTX-A51, a first-in-class, orally bioavailable small molecule, has emerged as a promising therapeutic agent. It functions as a multi-kinase inhibitor, co-targeting Casein Kinase 1 Alpha (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9). This synergistic inhibition leads to the downregulation of MDM2, subsequent reactivation of p53, and induction of apoptosis in preclinical liposarcoma models. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound as a potential treatment for liposarcoma.

Introduction to this compound

This compound is a novel investigational compound that simultaneously inhibits three key kinases involved in cancer cell survival and transcriptional regulation: CK1α, CDK7, and CDK9.[1][2][3] This multi-targeted approach is designed to overcome resistance mechanisms and induce potent anti-tumor effects. Preclinical studies have demonstrated its potential in various hematologic malignancies and genetically-defined solid tumors, including liposarcoma.[3]

Mechanism of Action in Liposarcoma

The primary mechanism of action of this compound in liposarcoma is centered on the restoration of the p53 tumor suppressor pathway, which is often inactivated in WDLPS and DDLPS due to MDM2 amplification.[1][4]

-

Inhibition of CK1α, CDK7, and CDK9: this compound potently inhibits these three kinases.

-

Downregulation of MDM2: Inhibition of these kinases leads to a significant reduction in the overexpression of the MDM2 protein.[1][4]

-

Reactivation of p53: The reduction in MDM2 levels prevents the degradation of p53, leading to its accumulation and reactivation.[1][4]

-

Induction of Apoptosis: Reactivated p53 transcribes pro-apoptotic genes, such as PUMA, ultimately leading to programmed cell death (apoptosis) in liposarcoma cells.[5]

-

Reduction of MCL1: this compound has also been shown to reduce the expression of the anti-apoptotic protein MCL1, further sensitizing cancer cells to apoptosis.[4][5]

The following diagram illustrates the proposed signaling pathway of this compound in liposarcoma:

Preclinical Efficacy

Preclinical studies of this compound in patient-derived liposarcoma cell lines and patient-derived xenograft (PDX) models have demonstrated significant anti-tumor activity.[1][4]

In Vitro Studies

While specific IC50 values for this compound in liposarcoma cell lines are not yet publicly available in detail, a study on the closely related CIC-rearranged sarcoma provides a strong indication of its potency.

| Cell Line Type | Drug | IC50 (Proliferation) | Reference |

| CIC-rearranged Sarcoma | This compound | 13-50 nM | [6] |

Further details on the specific liposarcoma cell lines and their corresponding IC50 values are anticipated from forthcoming publications.

In Vivo Studies

This compound has been evaluated in at least two patient-derived xenograft (PDX) models of liposarcoma. The results indicate that the drug is well-tolerated and leads to significant tumor growth inhibition.[4][5]

| Model | Treatment | Outcome | Reference |

| Liposarcoma PDX Model 1 | This compound | Well-tolerated, significant tumor growth inhibition | [4] |

| Liposarcoma PDX Model 2 | This compound | Well-tolerated, significant tumor growth inhibition | [4] |

Quantitative data, including tumor volume curves and percentage of tumor growth inhibition, are expected to be presented in future scientific disclosures.

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the efficacy of this compound in preclinical liposarcoma models. These are based on standard laboratory procedures and information gleaned from public abstracts.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of liposarcoma cells, which is an indicator of cell viability.

-

Cell Plating: Seed liposarcoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., MDM2, p53, PUMA, MCL1) in liposarcoma cells following treatment with this compound.

-

Cell Lysis: Lyse treated and control liposarcoma cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (MDM2, p53, etc.) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the intensity of the protein bands relative to the loading control.

Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the in vivo efficacy of this compound in a system that more closely recapitulates the human tumor environment.

-

Tumor Implantation: Surgically implant fresh tumor fragments from a liposarcoma patient subcutaneously into immunocompromised mice.

-

Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a specified volume, they can be passaged to subsequent cohorts of mice.

-

Treatment: Once tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment (this compound) and control (vehicle) groups. Administer the drug according to a specified dosing schedule and route (e.g., oral gavage).

-

Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.

The following diagram outlines a general workflow for a preclinical study of this compound in liposarcoma:

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial for the treatment of patients with metastatic and/or recurrent liposarcoma.[2][7]

-

Trial Identifier: NCT06414434

-

Title: A Pilot Study of this compound in Patients With Metastatic and/or Recurrent Liposarcomas Characterized by MDM2 Amplifications, Myxoid Liposarcoma, and CIC-Rearranged Sarcoma

-

Phase: 1

-

Primary Objective: To assess the safety and tolerability of this compound in the target patient population.[2]

-

Key Eligibility Criteria: Patients with histologically confirmed metastatic and/or recurrent liposarcoma (including WDLPS/DDLPS with MDM2 amplification and myxoid liposarcoma) or CIC-rearranged sarcoma who have progressed on standard therapies.[2]

The following diagram illustrates the logical relationship of the clinical trial within the drug development process:

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Establishing a patient-derived xenograft model of human myxoid and round-cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. medsci.org [medsci.org]

- 7. texaschildrens.org [texaschildrens.org]

BTX-A51: A Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-A51 is a first-in-class, orally bioavailable small molecule inhibitor with a unique multi-kinase targeting profile.[1][2] It is currently under investigation in clinical trials for the treatment of various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and liposarcoma.[1][3] This technical guide provides an in-depth overview of the target profile, selectivity, and mechanism of action of this compound, based on available preclinical and clinical data.

Target Profile and Mechanism of Action

This compound is a direct inhibitor of Casein Kinase 1α (CK1α) and the transcriptional cyclin-dependent kinases 7 and 9 (CDK7 and CDK9).[2][4] This multi-targeted approach results in a synergistic anti-cancer effect through two primary mechanisms: the activation of the p53 tumor suppressor pathway and the suppression of oncogenic transcription.[1][2]

CK1α Inhibition and p53 Activation: CK1α is a negative regulator of p53. By inhibiting CK1α, this compound leads to the stabilization and activation of p53.[1][2] Activated p53 can then induce cell cycle arrest and apoptosis in cancer cells.

CDK7/9 Inhibition and Transcriptional Suppression: CDK7 and CDK9 are key components of the cellular transcriptional machinery, particularly for genes regulated by super-enhancers.[5] These super-enhancers often drive the expression of key oncogenes that are critical for cancer cell survival and proliferation. This compound's inhibition of CDK7 and CDK9 leads to a preferential decrease in the transcription of oncogenes such as MYC and the anti-apoptotic protein MCL1.[1][4] The downregulation of Mcl-1 is a key component of this compound's pro-apoptotic activity.

The dual mechanism of p53 activation and oncogene suppression creates a powerful and selective anti-leukemic and anti-tumor effect.[1]

Data Presentation: Potency and Selectivity

This compound demonstrates potent inhibition of its primary targets. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | Assay Type | Value | Reference |

| Casein Kinase 1α (CK1α) | IC50 | 17 nM | [6] |

| Cyclin-Dependent Kinase 7 (CDK7) | Kd | 1.3 nM | [6] |

| Cyclin-Dependent Kinase 9 (CDK9) | Kd | 4 nM | [6] |

While a comprehensive kinase selectivity panel is not publicly available in a structured format, preclinical data suggests that this compound also exhibits inhibitory activity against other kinases in the CDK, JNK, and DYRK families at nanomolar concentrations.[7] This broader activity may contribute to its overall therapeutic effect. However, it shows minimal inhibition of CDK8, CDK13, CDK11a, CDK11b, and CDK19.[8]

Experimental Protocols

The following sections describe the general methodologies for key experiments cited in the preclinical evaluation of this compound.

Biochemical Kinase Assays

Principle: To determine the direct inhibitory activity of this compound against its target kinases, in vitro biochemical assays are employed. These assays typically measure the phosphorylation of a substrate by the purified kinase enzyme in the presence of varying concentrations of the inhibitor.

General Protocol:

-

Reaction Setup: A reaction mixture containing the purified kinase (e.g., CK1α, CDK7, or CDK9), a specific peptide or protein substrate, and ATP is prepared in a suitable buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is quantified using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

-

Luminescence-based assays: Measuring ATP consumption, where a decrease in signal corresponds to kinase inhibition.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

3.2.1. Cell Viability and Proliferation Assays

Principle: These assays assess the effect of this compound on the growth and survival of cancer cell lines.

General Protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: A reagent containing a thermostable luciferase and its substrate is added to the wells. The luciferase catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined.

3.2.2. Apoptosis Assays

Principle: To confirm that this compound induces programmed cell death, apoptosis assays are performed.

General Protocol (e.g., Caspase-Glo® 3/7 Assay):

-

Cell Treatment: Cancer cells are treated with this compound for a defined period.

-

Reagent Addition: A luminogenic substrate for caspases 3 and 7, key executioner caspases in the apoptotic pathway, is added.

-

Signal Measurement: Cleavage of the substrate by activated caspases generates a luminescent signal that is measured with a plate reader. An increase in luminescence indicates an induction of apoptosis.

3.2.3. Immunoblotting (Western Blotting)

Principle: This technique is used to detect and quantify the levels of specific proteins to confirm the mechanism of action of this compound.

General Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Mcl-1, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.

In Vivo Xenograft Models

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors.

General Protocol:

-

Cell Implantation: Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered orally at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Mandatory Visualization

Caption: Signaling pathway of this compound.

Caption: General experimental workflow for this compound characterization.

References

- 1. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Circadian rhythms and cancers: the intrinsic links and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

BTX-A51 for ER-Positive/HER2-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-A51 is a first-in-class, orally bioavailable, multi-selective kinase inhibitor demonstrating significant potential in the treatment of various malignancies, including estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the core basic and clinical research surrounding this compound, with a focus on its application in ER+/HER2- breast cancer. This compound is currently under investigation in a Phase 2a clinical trial for this indication, with a particular focus on patients harboring GATA3 mutations.[1][2][3][4][5] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts.

Mechanism of Action

This compound synergistically targets multiple master regulators of cancer cell survival and proliferation.[3] Its primary targets are Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[3][4]

The inhibition of these kinases leads to a multi-pronged anti-cancer effect:

-

Activation of the p53 Tumor Suppressor Pathway: By inhibiting CK1α, this compound prevents the phosphorylation of MDM2, a key negative regulator of p53. This, coupled with the CDK7/9-mediated downregulation of MDM2 transcription, leads to the stabilization and activation of p53.[6][7] Activated p53 can then induce cell cycle arrest and apoptosis.

-

Inhibition of Oncogenic Transcription: CDK7 and CDK9 are critical components of the transcriptional machinery, particularly for genes regulated by super-enhancers, which drive the expression of key oncogenes.[6][7] By inhibiting CDK7 and CDK9, this compound downregulates the transcription of crucial survival proteins such as MYC and the anti-apoptotic protein MCL-1.[6][7]

A key area of investigation for this compound in ER+/HER2- breast cancer is its potential efficacy in tumors with mutations in the GATA3 gene. GATA3 mutations are found in approximately 15% of ER+ breast cancers and are associated with a poorer prognosis.[1][2][3] Preclinical studies have established a synthetic lethal relationship between GATA3 mutations and the inhibition of MDM2, a key downstream target of this compound.[8][9][10][11][12] This provides a strong rationale for the evaluation of this compound in this patient population.

Data Presentation

Quantitative Kinase Inhibition Profile

The following table summarizes the known inhibitory activity of this compound against its primary kinase targets.

| Target Kinase | Parameter | Value (nM) |

| CK1α | IC50 | 17 |

| CDK7 | Kd | 1.3 |

| CDK9 | Kd | 4.0 |

-

IC50: The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit the activity of the enzyme by 50%.

-

Kd: The dissociation constant, representing the affinity of the drug for its target.

Preclinical Efficacy in ER+/HER2- Breast Cancer Models

While specific quantitative data such as IC50 values in ER+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) and detailed tumor growth inhibition data from corresponding xenograft models are not yet publicly available, preclinical studies have qualitatively demonstrated that this compound treatment leads to:

-

Increased p53 protein levels.[2]

-

Decreased expression of MDM2 and MCL-1.[2]

-

Induction of programmed cell death (apoptosis).[2]

Preclinical data in liposarcoma, a solid tumor often characterized by MDM2 amplification, has shown that this compound potently reduces MDM2 expression, leading to a marked induction of p53 and subsequent apoptosis.[13][14] These findings in a related context support the proposed mechanism of action in ER+/HER2- breast cancer.

Clinical Trial Information

This compound is being evaluated in a Phase 2a clinical trial for patients with ER+/HER2- metastatic breast cancer (NCT04872166).[1][2][3][15]

| Trial Identifier | Phase | Patient Population | Intervention | Primary Endpoint |

| NCT04872166 | 2a | ER+/HER2- metastatic breast cancer with and without GATA3 mutations | This compound (21 mg, orally, 3 times a week) | Objective Response Rate (ORR) |

Experimental Protocols

Detailed, specific protocols for the preclinical evaluation of this compound in ER+/HER2- breast cancer have not been publicly released. However, this section provides generalized, representative protocols for the key assays that would be employed to assess the efficacy and mechanism of action of a kinase inhibitor like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

ER+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins (e.g., p53, MDM2, MCL-1).

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p53, MDM2, MCL-1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

ER+/HER2- breast cancer cells (e.g., MCF-7)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle orally according to the desired dosing schedule.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, study duration).

-

Data Analysis: Plot the average tumor volume over time for each group to generate tumor growth inhibition curves.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound Mechanism of Action

References

- 1. Edgewood Oncology treats first two subjects in breast cancer trial [clinicaltrialsarena.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Edgewood Oncology Announces First Patients Dosed in Phase 2a Study of this compound in Genetically-Defined Breast Cancer — Edgewood Oncology [edgewoodoncology.com]

- 4. Edgewood Oncology Begins Phase 2a this compound Dosing in Genetically-Defined Breast Cancer [synapse.patsnap.com]

- 5. precisionmedicineonline.com [precisionmedicineonline.com]

- 6. biotheryx.com [biotheryx.com]

- 7. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GATA3 and MDM2 are synthetic lethal in estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GATA3 and MDM2 are synthetic lethal in estrogen receptor-positive breast cancers | bioRxiv [biorxiv.org]

- 10. GATA3 and MDM2 are synthetic lethal in estrogen receptor-positive breast cancers [ouci.dntb.gov.ua]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 14. Edgewood Oncology Announces Positive Efficacy Data From Investigator-Sponsored Study of this compound in Preclinical Models of Liposarcoma - BioSpace [biospace.com]

- 15. Facebook [cancer.gov]

BTX-A51: A Multi-Kinase Inhibitor Targeting Cancer's Master Regulators

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

BTX-A51 is a first-in-class, orally bioavailable small molecule that acts as a multi-selective kinase inhibitor, demonstrating significant promise in the treatment of various hematologic malignancies and solid tumors. By co-targeting Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9), this compound employs a synergistic mechanism to induce cancer cell apoptosis. This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound. Detailed experimental methodologies and visual representations of its core signaling pathways are presented to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as Casein Kinase inhibitor A51, is a 2,4-diaminopyrimidine derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (1r,4r)-N1-(5-chloro-4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine | [1] |

| Molecular Formula | C18H25ClN6 | [1][2] |

| Molecular Weight | 360.89 g/mol | [1][3] |

| CAS Number | 2079068-74-7 | [2][4][5] |

| Appearance | Off-white to brown solid | [5] |

| Solubility | Soluble in DMSO (72 mg/mL) and Ethanol (72 mg/mL). Insoluble in water. | [6] |

Mechanism of Action

This compound exerts its anti-neoplastic activity through the simultaneous inhibition of three key kinases: CK1α, CDK7, and CDK9. This multi-targeted approach leads to a synergistic anti-tumor effect by activating the p53 tumor suppressor pathway and suppressing the transcription of key oncogenes.[7][8][9][10][11]

The core mechanism involves:

-

CK1α Inhibition: CK1α is a negative regulator of the tumor suppressor protein p53.[3][8] By inhibiting CK1α, this compound prevents the phosphorylation of MDM2 and MDMX, which are E3 ubiquitin ligases that target p53 for degradation.[3][8][12] This leads to the stabilization and activation of p53.[8][9]

-

CDK7/CDK9 Inhibition: CDK7 and CDK9 are critical components of the transcriptional machinery, particularly for genes regulated by super-enhancers.[8][12] These super-enhancers drive the overexpression of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[8][9][10] Inhibition of CDK7 and CDK9 by this compound leads to a shutdown of super-enhancer-mediated transcription, resulting in decreased levels of MYC and MCL1.[8][9][13]

The dual action of p53 activation and oncogene suppression creates a powerful apoptotic signal in cancer cells.[8][13]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Casein Kinase inhibitor A51 | C18H25ClN6 | CID 126558497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Casein Kinase inhibitor A51 | 2079068-74-7 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor this compound in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotheryx.com [biotheryx.com]

- 10. targetedonc.com [targetedonc.com]

- 11. biotheryx.com [biotheryx.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound (BTX A51) | CK1α inhibitor, CDK7/9 inhibitor | Probechem Biochemicals [probechem.com]

BTX-A51: A Multi-Kinase Inhibitor Targeting Leukemic Stem Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BTX-A51 is a first-in-class, orally bioavailable small molecule that acts as a multi-kinase inhibitor, demonstrating significant promise in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies. Its primary mechanism of action involves the simultaneous inhibition of Casein Kinase 1 alpha (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9). This synergistic inhibition leads to the activation of the p53 tumor suppressor pathway and the suppression of key oncogenic transcriptional programs, ultimately inducing apoptosis in leukemic cells, including the critical population of leukemic stem cells (LSCs). This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's activity against leukemic stem cells.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound, primarily from the foundational study published in Cell in 2018, titled "Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models."

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CK1α | 17 |

| CDK7 | 1.3 (Kd) |

| CDK9 | 4 (Kd) |

Kd values represent binding affinity.[1]

Table 2: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (nM) | Apoptosis (% of cells) |

| MOLM-13 | <100 | Significant increase |

| MV4-11 | <100 | Significant increase |

| OCI-AML3 | <100 | Significant increase |

Specific apoptosis percentages were not consistently provided in the source material, but a significant increase was noted.

Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Median Survival (days) |

| AML-1 | Vehicle | ~30 |

| This compound | >60 | |

| AML-2 | Vehicle | ~40 |

| This compound | >80 |

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism and efficacy of this compound are outlined below.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against its target kinases.

-

Methodology:

-

IC50 Determination: Recombinant CK1α, CDK7/cyclin H/MAT1, and CDK9/cyclin T1 were used in in vitro kinase assays. The ability of this compound to inhibit the phosphorylation of a substrate peptide was measured at various concentrations. The IC50 value was calculated as the concentration of this compound that resulted in 50% inhibition of kinase activity.

-

Kd Determination: Binding affinities (Kd) for CDK7 and CDK9 were determined using a competition binding assay.

-

Cell Viability and Apoptosis Assays

-

Objective: To assess the effect of this compound on the viability and induction of apoptosis in AML cells.

-

Methodology:

-

Cell Culture: Human AML cell lines (MOLM-13, MV4-11, OCI-AML3) and primary patient-derived AML cells were cultured under standard conditions.

-

Viability Assay: Cells were treated with a dose range of this compound for 72 hours. Cell viability was measured using a CellTiter-Glo luminescent cell viability assay.

-

Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining after 24-48 hours of treatment with this compound.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the protein levels of key signaling molecules.

-

Methodology:

-

AML cells were treated with this compound for various time points.

-

Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane and probed with primary antibodies against p53, MDM2, MCL-1, MYC, and phosphorylated RNA Polymerase II (Ser2).

-

Horseradish peroxidase-conjugated secondary antibodies were used for detection by chemiluminescence.

-

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the anti-leukemic activity of this compound in a more clinically relevant in vivo setting.

-

Methodology:

-

Model System: Immunodeficient mice (NSG) were engrafted with primary human AML cells.

-

Treatment: Once leukemia was established, mice were treated orally with this compound or a vehicle control.

-

Monitoring: Disease progression was monitored by peripheral blood analysis for human CD45+ cells.

-

Endpoint: The primary endpoint was overall survival.

-

Mandatory Visualization

Signaling Pathways

Caption: this compound's multi-kinase inhibition converges on p53 activation and oncogene suppression.

Experimental Workflow

Caption: A streamlined workflow for preclinical evaluation of this compound.

Logical Relationships

Caption: The logical cascade from this compound administration to therapeutic outcome.

References

The Multi-Pronged Attack of BTX-A51: An In-Depth Technical Guide to its In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical efficacy of BTX-A51, a first-in-class, orally bioavailable small molecule inhibitor of Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9). This document details the mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental methodologies for the core experiments cited, serving as a valuable resource for researchers in oncology and drug development.

Mechanism of Action: A Synergistic Triple Inhibition

This compound exerts its potent anti-neoplastic activity through the simultaneous inhibition of three key kinases: CK1α, CDK7, and CDK9. This multi-targeted approach culminates in the activation of the tumor suppressor p53 and the suppression of transcriptional programs essential for cancer cell survival and proliferation.[1][2][3]

The inhibition of CK1α prevents the phosphorylation of MDM2 and MDMX, two negative regulators of p53.[1][4] This leads to the stabilization and activation of p53, a critical protein that can induce cell cycle arrest and apoptosis in response to cellular stress.[2][4]

Concurrently, the inhibition of CDK7 and CDK9 disrupts the transcription of key oncogenes.[1][3] CDK7 is a component of the transcription factor IIH (TFIIH) and is crucial for transcription initiation, while CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is required for transcriptional elongation.[1][4] By inhibiting these kinases, this compound effectively shuts down the expression of oncogenes driven by super-enhancers, such as MYC and the anti-apoptotic protein MCL-1.[2][5] The synergistic combination of p53 activation and the downregulation of critical survival factors makes this compound a powerful agent against various cancers.[2]

In Vitro Efficacy

This compound has demonstrated potent anti-cancer activity across a range of cancer cell lines, including those from acute myeloid leukemia (AML), liposarcoma (LPS), and CIC-rearranged sarcoma.

Quantitative In Vitro Data

| Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |

| CIC-rearranged sarcoma | CIC01, CIC02, CDS1, CDS2 | Proliferation Assay | IC50 | 13-50 nM | [2] |

| Acute Myeloid Leukemia (AML) | Various AML cell lines | Apoptosis Assay | Apoptosis Induction | Effective at ≤160 nM | [3] |

| Casein Kinase 1α | - | Kinase Assay | IC50 | 17 nM | [6] |

| CDK7 | - | Kinase Assay | Kd | 1.3 nM | [6] |

| CDK9 | - | Kinase Assay | Kd | 4 nM | [6] |

Experimental Protocols

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare a serial dilution of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

-

Data Acquisition: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, MCL-1, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical animal models, including patient-derived xenografts (PDX) of AML and liposarcoma.[7][8]

Quantitative In Vivo Data

| Cancer Type | Animal Model | Treatment | Endpoint | Result | Reference(s) |

| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | This compound | Survival | Prolonged survival | [7] |

| Liposarcoma (LPS) | Patient-Derived Xenograft (PDX) | This compound | Tumor Growth | Inhibition of tumor growth | [1][8] |

Experimental Protocols

-

Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.

-

Tumor Processing: Mechanically mince the tumor tissue into small fragments (1-2 mm³).

-

Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID gamma or NSG) and subcutaneously implant the tumor fragments into the flank.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.

-

Passaging: Once tumors reach a certain size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into new recipient mice for expansion.

-

Model Establishment: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule. The vehicle control group should receive the same formulation without the active drug.

-

Tumor Measurement: Measure tumor volume with calipers twice weekly and record the body weight of the mice as a measure of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Analyze survival data using Kaplan-Meier curves.

Clinical Efficacy

This compound has been evaluated in a Phase 1 clinical trial for patients with relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS).[9]

Clinical Trial Data (Phase 1, Relapsed/Refractory AML/MDS)

| Patient Population | Dose Levels | Recommended Phase 2 Dose (RP2D) | Overall Response Rate (ORR) | Key Findings | Reference(s) |

| Relapsed/Refractory AML and High-Risk MDS (n=31) | 1mg to 42mg (3 days/week) | 21mg (3 days/week for 4 weeks of a 28-day cycle) | 10% (3/30) CRi | Responses were observed in patients with RUNX1 mutations (30% CR/CRi rate in this subgroup at efficacious doses). This compound was generally well-tolerated. | [9] |

CRi: Complete remission with incomplete hematologic recovery

Clinical Trial Design